molecular formula C17H17ClO B3023823 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone CAS No. 898788-00-6

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone

Cat. No.: B3023823
CAS No.: 898788-00-6
M. Wt: 272.8 g/mol
InChI Key: ZXAXOZLAGLKGLZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a propiophenone backbone, with additional methyl groups at the 2’ and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,5-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-2’,5’-dimethylbenzoic acid.

    Reduction: 3-(4-Chlorophenyl)-2’,5’-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2’,5’-dimethylbenzophenone: Similar structure but with a benzophenone backbone.

    3-(4-Chlorophenyl)-2’,5’-dimethylacetophenone: Similar structure but with an acetophenone backbone.

Uniqueness

3-(4-Chlorophenyl)-2’,5’-dimethylpropiophenone is unique due to the presence of both the chlorophenyl and dimethyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications that require stability and reactivity under certain conditions.

Biological Activity

3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone, identified by its CAS number 898788-00-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and two methyl groups on the propiophenone backbone, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the chloro and methyl substituents enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. Ongoing research suggests that it may affect metabolic pathways and signal transduction processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound AA549 (lung cancer)193.93
Compound BHT-29 (colon cancer)208.58
Compound CH460 (lung cancer)238.14

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Research into the antimicrobial properties of structurally related compounds indicates potential efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited IC50 values ranging from moderate to high potency against different cell lines .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest a strong interaction with proteins involved in apoptosis and cell cycle regulation, indicating potential as a therapeutic agent .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAXOZLAGLKGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587864
Record name 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-00-6
Record name 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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